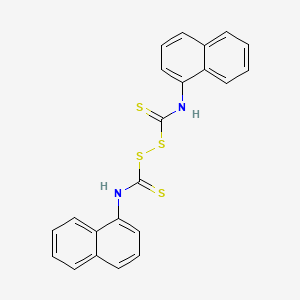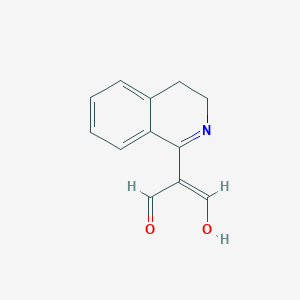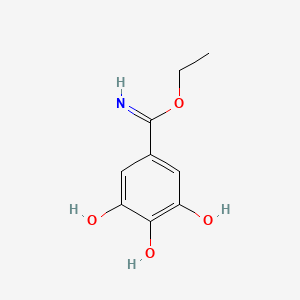![molecular formula C12H12N2O2 B15163166 (Z)-3-(Methoxyimino)-5-methyl-1H-benzo[b]azepin-2(3H)-one](/img/structure/B15163166.png)
(Z)-3-(Methoxyimino)-5-methyl-1H-benzo[b]azepin-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(Methoxyimino)-5-methyl-1H-benzo[b]azepin-2(3H)-one is a chemical compound that belongs to the class of azepines. Azepines are heterocyclic compounds containing a seven-membered ring with one nitrogen atom. This compound is characterized by the presence of a methoxyimino group and a methyl group attached to the benzo[b]azepine core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(Methoxyimino)-5-methyl-1H-benzo[b]azepin-2(3H)-one typically involves the following steps:
Formation of the Azepine Ring: The azepine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxyimino Group: The methoxyimino group can be introduced through a reaction with methoxyamine hydrochloride under basic conditions.
Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyimino group, leading to the formation of oxime derivatives.
Reduction: Reduction reactions can convert the methoxyimino group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the methyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles.
Major Products
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Substituted azepine derivatives.
Applications De Recherche Scientifique
(Z)-3-(Methoxyimino)-5-methyl-1H-benzo[b]azepin-2(3H)-one has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (Z)-3-(Methoxyimino)-5-methyl-1H-benzo[b]azepin-2(3H)-one involves its interaction with specific molecular targets and pathways. The methoxyimino group can form hydrogen bonds with target proteins, affecting their function. The compound may also interact with enzymes involved in metabolic pathways, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-3-(Methoxyimino)-5-methyl-1H-benzo[b]azepin-2(3H)-one: This is an isomer of the compound with a different configuration of the methoxyimino group.
3-(Methoxyimino)-5-methyl-1H-benzo[b]azepin-2(3H)-one: This compound lacks the (Z) configuration, leading to different chemical properties.
5-Methyl-1H-benzo[b]azepin-2(3H)-one: This compound lacks the methoxyimino group, leading to different reactivity and applications.
Uniqueness
(Z)-3-(Methoxyimino)-5-methyl-1H-benzo[b]azepin-2(3H)-one is unique due to its specific configuration and the presence of both the methoxyimino and methyl groups
Propriétés
Formule moléculaire |
C12H12N2O2 |
|---|---|
Poids moléculaire |
216.24 g/mol |
Nom IUPAC |
3-(methoxyamino)-5-methyl-1-benzazepin-2-one |
InChI |
InChI=1S/C12H12N2O2/c1-8-7-11(14-16-2)12(15)13-10-6-4-3-5-9(8)10/h3-7H,1-2H3,(H,13,14,15) |
Clé InChI |
FYILOUNFMNWLHX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC=CC2=NC(=O)C(=C1)NOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



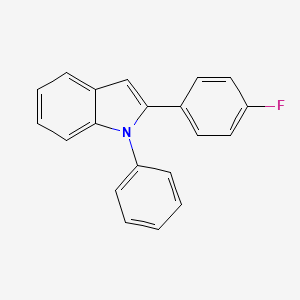
![4-[2-(4-Chlorophenyl)ethenyl]-1-methylpyridin-1-ium](/img/structure/B15163092.png)
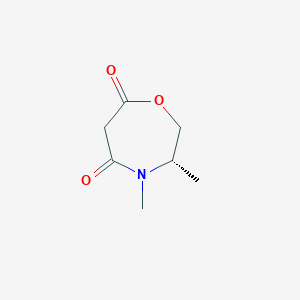
![[Methyl(4-nitrophenyl)amino]acetaldehyde](/img/structure/B15163105.png)


